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molecular formula C7H13NO3 B8674775 Ethyl 3-amino-3-ethoxyacrylate

Ethyl 3-amino-3-ethoxyacrylate

Cat. No. B8674775
M. Wt: 159.18 g/mol
InChI Key: XLTPBSBNLKQLHB-UHFFFAOYSA-N
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Patent
US04059433

Procedure details

In an oven-dried flask were placed 113.1 g of redistilled ethyl cyanoacetate, 46 g of ethanol (distilled from calcium hydride), and 500 ml of anhydrous diethyl ether. The solution was cooled to 0°, 36.5 g of hydrogen chloride gas were added and the flask was sealed. The mixture was refrigerated for several days until precipitation of white solid was observed. The white precipitate was collected by filtration and immediately resuspended in approximately 300 ml of diethyl ether. The ether-suspension was mixed with 1000 ml of a 40% aqueous solution of potassium carbonate (previously cooled to 0°). The ether layer was separated and placed over 30 g of anhydrous potassium carbonate. The aqueous phase was washed three times with 150 ml portions of diethyl ether. The washings were added to the ether phase over potassium carbonate. The combined ether phase and washings were decanted onto approximately 80 g of fresh anhydrous potassium carbonate. The potassium carbonate was removed by filtration and the ether was removed by evaporation under reduced pressure. The residue was distilled at 0.25 mm hg. The fraction distilling at 60° was collected to yield 85.5 g of ethyl 3-amino-3-ethoxyacrylate, nD25 = 1.4808. The ir and nmr spectra were consistent with the assigned structure.
Quantity
113.1 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
36.5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[CH2:9]([OH:11])[CH3:10].Cl>C(OCC)C>[NH2:2][C:1]([O:11][CH2:9][CH3:10])=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
113.1 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Two
Name
Quantity
46 g
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
36.5 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an oven-dried flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0°
CUSTOM
Type
CUSTOM
Details
the flask was sealed
CUSTOM
Type
CUSTOM
Details
The mixture was refrigerated for several days until precipitation of white solid
FILTRATION
Type
FILTRATION
Details
The white precipitate was collected by filtration
ADDITION
Type
ADDITION
Details
The ether-suspension was mixed with 1000 ml of a 40% aqueous solution of potassium carbonate (
TEMPERATURE
Type
TEMPERATURE
Details
previously cooled to 0°)
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
The aqueous phase was washed three times with 150 ml portions of diethyl ether
ADDITION
Type
ADDITION
Details
The washings were added to the ether phase over potassium carbonate
CUSTOM
Type
CUSTOM
Details
The combined ether phase and washings were decanted onto approximately 80 g of fresh anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
The potassium carbonate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the ether was removed by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 0.25 mm
DISTILLATION
Type
DISTILLATION
Details
The fraction distilling at 60°
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
NC(=CC(=O)OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 85.5 g
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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